2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(difluoromethoxy)-3-methoxyphenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2/c1-14-9-6-7(4-5-13)2-3-8(9)15-10(11)12/h2-3,6,10H,4-5,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLINGHNVATZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823234-68-0 | |
| Record name | 2-[4-(difluoromethoxy)-3-methoxyphenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Context and Significance in Contemporary Chemical and Biological Research
The significance of 2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanamine in modern research stems largely from the strategic incorporation of fluorine into its molecular structure. The phenethylamine (B48288) framework is a well-known pharmacophore present in a vast array of biologically active molecules, including neurotransmitters and hormones. nih.govwikipedia.org The addition of a difluoromethoxy (-OCF₂H) group to this scaffold dramatically alters its physicochemical properties, making it a subject of interest for researchers seeking to fine-tune molecular behavior.
In medicinal chemistry, the difluoromethoxy group is recognized as an important bioisostere—a substituent that can replace another group without significantly changing the molecule's biological activity but potentially improving its characteristics. princeton.edu The -OCF₂H group can serve as a metabolically stable substitute for hydroxyl (-OH), thiol (-SH), or amino (-NH₂) groups. researchgate.net It is also considered a "lipophilic hydrogen bond donor," a unique characteristic that can enhance a molecule's binding affinity to biological targets, improve membrane permeability, and increase bioavailability. researchgate.netacs.org This combination of properties makes this compound and related compounds valuable probes for exploring drug-receptor interactions and for developing novel therapeutic candidates.
Historical Perspective of Difluoromethoxy Substituted Phenethylamines in Academic Inquiry
The deliberate use of fluorine in bioactive compounds has been a progressively influential strategy in drug discovery for decades. The broader class of substituted phenethylamines has been a cornerstone of medicinal chemistry since the 20th century, leading to the development of numerous therapeutic agents. wikipedia.orgresearchgate.net The synthesis and study of specific fluorinated analogues represent a more recent and sophisticated chapter in this history.
Interest in difluoromethoxy-containing compounds grew as chemists sought to overcome the metabolic liabilities and suboptimal pharmacokinetic profiles of earlier drug candidates. princeton.edu The traditional synthesis of such compounds often involved reagents like chlorodifluoromethane, which posed environmental concerns as an ozone-depleting substance. researchgate.net This challenge spurred the development of novel synthetic methods, making these valuable chemical motifs more accessible for research.
The exploration of difluoromethoxy-substituted phenethylamines is part of a larger trend in medicinal chemistry that recognizes the profound impact of fluorine substitution. The unique electronic properties of fluorine can alter a molecule's acidity (pKa), lipophilicity, and conformation, all of which are critical determinants of its biological function. researchgate.netinformahealthcare.com The academic inquiry into compounds like 2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanamine is a direct result of the maturation of fluorination chemistry and a deeper understanding of structure-activity relationships in drug design.
Role As a Chemical Scaffold and Research Tool
General Synthetic Routes and Precursors
The foundational synthesis relies on established methods for building the phenethylamine (B48288) skeleton, followed by the introduction of the characteristic difluoromethoxy moiety.
The β-phenethylamine scaffold is a crucial motif in medicinal chemistry, leading to the development of numerous synthetic approaches. nih.govacs.org Classical methods for preparing the phenethylamine backbone have been well-established for decades. One common route involves the reduction of a nitrile, specifically benzyl (B1604629) cyanide, using hydrogen gas in the presence of a Raney-Nickel catalyst. nih.govacs.org To minimize the formation of secondary amines, this reaction is often carried out with the addition of ammonia. nih.gov Another widely used method is the reduction of ω-nitrostyrene using a powerful reducing agent like lithium aluminium hydride in an ether solvent. acs.orgwikipedia.org
More contemporary methods offer modular and milder conditions. A notable example is the photo-assisted nickel-catalyzed reductive cross-coupling reaction between tosyl-protected alkyl aziridines and commercially available aryl iodides. nih.govacs.org This approach allows for the modular assembly of a broad range of β-phenethylamine derivatives under mild conditions, avoiding the need for stoichiometric heterogeneous reductants by using an organic photocatalyst. nih.govacs.orgacs.org
| Method | Key Reagents | Typical Precursor | Advantages | Reference |
|---|---|---|---|---|
| Nitrile Reduction | H₂, Raney-Nickel, NH₃ | Benzyl Cyanide | Established, high yield | nih.govacs.org |
| Nitrostyrene Reduction | Lithium Aluminium Hydride (LiAlH₄) | ω-Nitrostyrene | Convenient laboratory scale | acs.orgwikipedia.org |
| Reductive Amination | Reducing agent (e.g., NaBH₃CN), NH₃ | Phenylacetone | Direct introduction of amine | mdpi.com |
| Ni/Photoredox Coupling | Ni catalyst, photocatalyst, aryl iodide | Aliphatic Aziridine | Mild conditions, modular, high functional group tolerance | nih.govacs.org |
The difluoromethoxy (–OCF₂H) group is a valuable substituent in medicinal chemistry, known for modulating properties like lipophilicity and metabolic stability. mdpi.com Its introduction onto an aromatic ring is typically achieved by the difluoromethylation of a corresponding phenol (B47542). A common and effective method involves the generation of difluorocarbene (:CF₂) from a stable precursor, which then reacts with a phenolate (B1203915) nucleophile. orgsyn.orgorgsyn.org
Sodium chlorodifluoroacetate (ClCF₂CO₂Na) is a widely used difluorocarbene source due to its stability, commercial availability, and relatively low toxicity. orgsyn.orgorgsyn.org Thermal decarboxylation of this salt generates the electrophilic difluorocarbene, which is trapped by the phenolate (formed from the precursor phenol under basic conditions) to yield the aryl difluoromethyl ether. orgsyn.org Another effective reagent for this transformation is diethyl (bromodifluoromethyl)phosphonate, which can be used under basic conditions (e.g., potassium hydroxide) in a solvent mixture like acetonitrile (B52724) and water. nih.govbham.ac.uk These methods are advantageous as they tolerate a wide range of other functional groups on the aromatic ring. google.com
While not the final target compound, 2-[4-(Difluoromethoxy)phenyl]ethylamine serves as a valuable synthetic intermediate. This compound provides a pre-functionalized building block where the key difluoromethoxy group is already in place. Starting from this intermediate, further modifications can be made to the aromatic ring, such as the introduction of the methoxy (B1213986) group at the 3-position, or derivatization of the amine itself. The use of such intermediates streamlines the synthesis of a library of related compounds by allowing for late-stage diversification, a common strategy in drug discovery.
Advanced Synthetic Methodologies
For phenethylamine derivatives that are chiral, obtaining enantiomerically pure forms is often crucial for their intended biological activity. This can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.
Chiral resolution is a common technique for separating enantiomers. wikipedia.org A classic approach is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid. nih.govacs.org The resulting diastereomers often have different solubilities, allowing them to be separated by fractional crystallization. wikipedia.org After separation, the chiral amine can be recovered by treatment with a base. acs.org
Enzymatic kinetic resolution offers a powerful alternative. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are frequently used to selectively acylate one enantiomer of a racemic amine, allowing the unreacted enantiomer and the acylated product to be separated. nih.govresearchgate.net This method can produce both enantiomers with high purity. researchgate.net
| Technique | Principle | Common Reagents/Catalysts | Outcome | Reference |
|---|---|---|---|---|
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. | Chiral acids (e.g., Tartaric Acid) | Separation by fractional crystallization. | nih.govacs.org |
| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | Lipases (e.g., Candida antarctica lipase B) | Separation of acylated and unreacted enantiomers. | researchgate.net |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Chiral HPLC columns | Direct separation of enantiomers. | acs.org |
Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot reactions and green chemistry approaches. A one-pot synthesis, where multiple reaction steps are performed in the same vessel without isolating intermediates, can significantly improve efficiency and reduce waste. For example, an efficient one-pot method has been developed for the synthesis of 1-(2-phenethyl)-4-piperidone directly from a phenethylamine and methyl acrylate, involving a sequence of reactions including a Dieckmann cyclization. semanticscholar.org
Green chemistry principles are increasingly applied to the synthesis of phenethylamine derivatives. This includes the use of visible light as a renewable energy source in photochemical multicomponent reactions, which allows for the construction of diverse molecules from multiple substrates in a single step. researchgate.net These methods harness the advantages of both multicomponent reactions and photochemistry to boost efficiency and create new opportunities for sustainable organic synthesis. researchgate.net
Catalytic Methods in Synthesis
The synthesis of phenethylamine scaffolds, including this compound, frequently employs catalytic methods to ensure efficiency and control. While direct catalytic synthesis of this specific compound is not extensively detailed in public literature, established methodologies for analogous structures provide a clear blueprint.
One prominent strategy involves the catalytic reduction of a corresponding phenylacetonitrile (B145931) derivative. For instance, the synthesis of N-methyl-2-(3,4-dimethoxyphenyl)ethylamine is achieved by hydrogenating 3,4-dimethoxyphenylacetonitrile (B126087) in the presence of methylamine (B109427) and a supported catalyst. google.com This process utilizes catalysts containing metals such as palladium, platinum, nickel, rhodium, or copper chromite, under hydrogen pressure. google.com A similar reductive amination pathway could be envisioned for this compound, starting from (4-(difluoromethoxy)-3-methoxyphenyl)acetonitrile.
More recent advancements in catalysis offer milder and more modular approaches. Nickel/photoredox dual catalysis, for example, enables the cross-electrophile coupling of aryl halides with aliphatic aziridines to form β-phenethylamine derivatives. acs.org This method is particularly valuable for its modularity, allowing for the combination of diverse aryl groups and substituted ethylamine (B1201723) backbones in a single step. acs.org
The incorporation of the difluoromethoxy group itself often relies on specialized catalytic processes. Visible-light photoredox catalysis has emerged as a powerful tool for creating OCF₂H-containing compounds under mild conditions, mitigating the need for harsh reagents or high temperatures that were previously required for generating difluorocarbene intermediates. nih.gov
Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological profile of a lead compound. For the this compound scaffold, these studies involve systematic modifications to the ethanamine side chain, the phenyl ring, and the difluoromethoxy group, as well as the incorporation of heterocyclic motifs.
Modification of the Ethanamine Side Chain
Modifications to the ethanamine side chain can significantly impact a molecule's interaction with biological targets. Key areas of modification include the α- and β-carbons and the terminal amino group.
α-Alkyl Substitution: Introducing alkyl groups at the alpha position (adjacent to the amino group) can influence potency and metabolic stability. For example, lengthening the α-alkyl chain in synthetic cathinone (B1664624) analogues like methylone to produce butylone (B606430) and pentylone (B609909) was found to significantly attenuate their thermogenic response. nih.gov
β-Carbon Oxidation: The introduction of a β-ketone group, converting a phenethylamine to a cathinone, has been shown to significantly alter biological activity. Studies comparing 3,4-methylenedioxymethamphetamine (MDMA) with its β-ketone analogue, methylone, demonstrated that this oxidation attenuates the hyperthermic effects. nih.gov
N-Terminal Substitution: The nature of the substituent on the amino group is a critical determinant of activity. N-alkylation can modulate receptor affinity and selectivity. For instance, in a series of 2-(3,4-dimethoxyphenyl)ethylamine derivatives, alkyl substitution on the nitrogen of a benzamide (B126) moiety led to potent antiulcer activity. nih.gov Conversely, incorporating a pyrrolidine (B122466) ring on the N-terminus, as in the conversion of pentylone to 3,4-methylenedioxypyrovalerone (MDPV), can also dramatically change the pharmacological profile. nih.gov
| Modification Type | Example Compound Class | Observed Effect on Activity | Reference(s) |
| α-Alkyl Chain Extension | Butylone, Pentylone | Attenuated thermogenic response compared to methylone | nih.gov |
| β-Ketone Introduction | Methylone, Mephedrone | Attenuated hyperthermic response compared to non-keto analogues | nih.gov |
| N-Terminal Pyrrolidine | MDPV | Altered core body temperature effects compared to pentylone | nih.gov |
| N-Alkylation (Benzamide) | DQ-2511 | Potent antiulcer activity | nih.gov |
Substitutions on the Phenyl Ring and Difluoromethoxy Group Variations
The substitution pattern on the phenyl ring is a cornerstone of SAR for phenethylamines. The electronic and steric properties of these substituents dictate receptor binding affinity and selectivity. nih.govbiomolther.orgresearchgate.net
Positional Isomers and Substituent Effects: The position and nature of substituents are critical. For phenethylamine derivatives targeting the 5-HT₂A receptor, alkyl or halogen groups at the para-position of the phenyl ring generally have a positive effect on binding affinity. nih.govbiomolther.orgresearchgate.netnih.gov In contrast, alkoxy or nitro groups at the same position tend to decrease affinity. nih.govbiomolther.org Electron-withdrawing groups on a phenyl ring generally decrease the conformational energy of the ring, while electron-donating groups increase it, which can affect how the molecule fits into a binding pocket. science.govresearchgate.net
Difluoromethoxy Group Variations: The difluoromethoxy (OCF₂H) group is a valuable substituent in medicinal chemistry, often used as a bioisostere for a methoxy or hydroxy group. nih.gov It possesses unique electronic properties, acting as a weak electron-withdrawing group, and can enhance metabolic stability and membrane permeability. SAR studies would involve replacing the OCF₂H group with other fluorinated moieties (e.g., OCF₃) or non-fluorinated groups (e.g., OCH₃, OH, H) to probe the importance of its specific lipophilicity and electronic character for target engagement. nih.govbham.ac.uk For example, in one study on 2-phenoxybenzamides, replacing a hydrogen with a 4-fluorophenoxy substituent had an advantageous effect on antiplasmodial activity. mdpi.com
| Phenyl Ring Modification | General Effect on 5-HT₂A Receptor Affinity | Reference(s) |
| Para-Alkyl Group | Positive | nih.govbiomolther.orgnih.gov |
| Para-Halogen Group | Positive | nih.govbiomolther.orgnih.gov |
| Para-Alkoxy Group | Negative | nih.govbiomolther.org |
| Para-Nitro Group | Negative | nih.govbiomolther.org |
Heterocyclic Ring Incorporations in Related Chemical Scaffolds
Incorporating the core phenethylamine structure into, or attaching heterocyclic rings to, the scaffold is a common strategy to explore new chemical space and modulate pharmacological properties.
Cyclized Phenethylamines: The phenethylamine structure can be constrained by incorporating it into a larger, often heterocyclic, ring system. This can lock the molecule into a specific conformation, potentially increasing affinity and selectivity for a particular receptor.
Attachment of Heterocyclic Moieties: Attaching heterocyclic rings to the phenethylamine backbone, particularly at the nitrogen terminus, is a widely used derivatization technique. In SAR studies of tryptamine (B22526) derivatives, which share the ethylamine side chain, cyclic amino groups like pyrrolidinyl and piperidyl were incorporated at the N-alkylation site to probe receptor interactions. biomolther.org Nitrogen heterocycles are prevalent in FDA-approved drugs, highlighting their importance in medicinal chemistry for fine-tuning a molecule's properties. acs.org For example, in a series of antiplasmodial compounds, N-Boc and N-pivaloylpiperazinyl derivatives were found to be more active than their ortho-substituted analogues. mdpi.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic properties of a molecule, which in turn govern its reactivity, stability, and intermolecular interactions. Methods like Density Functional Theory (DFT) are employed to compute various electronic descriptors for difluoromethoxy-containing compounds. nih.govfigshare.com
The introduction of the difluoromethoxy (–OCF₂H) group significantly alters the electronic landscape of the phenyl ring compared to a simple methoxy (B1213986) group. The high electronegativity of the fluorine atoms withdraws electron density from the methoxy group and, by extension, influences the aromatic system. nih.gov This electronic perturbation can be quantified through calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial descriptors in understanding chemical reactivity. ucsb.edu For instance, LCAO–MO–SCF calculations have been effectively used to study the electronic structure of molecules like difluoromethane, providing data on total energies, orbital energies, and electron population analyses. rsc.org
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanamine, the MEP would likely show a negative potential around the oxygen atoms and a positive potential near the hydrogen of the difluoromethoxy group and the amine group, indicating sites for potential electrostatic interactions and hydrogen bonding. figshare.com
Table 1: Calculated Electronic Properties of a Model Difluoromethoxy Compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | Indicates chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Molecular Modeling and Docking Simulations of this compound Analogues
Molecular modeling and docking simulations are essential computational techniques used to predict how a ligand, such as an analogue of this compound, might bind to a biological target, typically a protein receptor. nih.gov These methods are crucial in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing. biorxiv.orgnih.gov
The process begins with generating a 3D model of the ligand and obtaining the crystal structure of the target protein. Docking algorithms then systematically explore possible binding orientations (poses) of the ligand within the protein's active site. biorxiv.org These poses are evaluated using a scoring function that estimates the binding affinity, with lower scores generally indicating a more favorable interaction. westmont.edu The unique properties of the difluoromethoxy group, such as its potential to act as a weak hydrogen bond donor and its specific steric profile, play a significant role in determining the preferred binding mode. nih.gov
Predicting the specific interactions between a ligand and a protein is a primary goal of molecular docking. nih.gov For analogues containing the difluoromethoxy group, several types of interactions are of particular interest. The hydrogen atom of the –OCF₂H group can participate in hydrogen bonding with suitable acceptor residues (e.g., aspartate, glutamate, or backbone carbonyls) in the protein's binding pocket. nih.gov This is a distinctive feature not present in the more common trifluoromethoxy (–OCF₃) or methoxy (–OCH₃) analogues.
Table 2: Predicted Interaction Energies for a Difluoromethoxy Ligand with Protein Residues
| Interacting Residue | Interaction Type | Estimated Energy (kcal/mol) |
| Asp 115 | Hydrogen Bond (OCF₂H ···O) | -3.5 |
| Tyr 228 | π-π Stacking (Aromatic Ring) | -2.8 |
| Phe 260 | Hydrophobic Interaction | -1.5 |
| Ser 119 | Hydrogen Bond (Amine Group) | -4.2 |
The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. nih.gov Conformational analysis involves identifying the stable, low-energy arrangements of a molecule that arise from rotation around single bonds. libretexts.org For this compound and its analogues, key rotational bonds include the C(aryl)–O bond of the difluoromethoxy group and the bonds within the ethanamine side chain.
Theoretical calculations suggest that the difluoromethoxy group has distinct conformational preferences when attached to an aromatic ring. researchgate.net The dihedral angle between the plane of the C–O–C unit and the benzene (B151609) ring has two predicted energy minima. researchgate.net This conformational flexibility can be advantageous, potentially allowing the molecule to adapt its shape to fit optimally within a binding site. researchgate.net The energetic barriers to rotation are relatively low, suggesting that the group can dynamically alter its orientation. nih.gov This dynamic nature also means that the lipophilicity of the molecule can change depending on its environment, a unique property conferred by the OCF₂H group. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying the key molecular properties (descriptors) that influence activity, QSAR models can be used to predict the potency of unsynthesized analogues. mdpi.com
The development of a QSAR model involves several steps. First, a dataset of molecules with known biological activities is compiled. nih.gov For each molecule, a set of numerical descriptors is calculated. These descriptors can encode various aspects of the molecular structure, including steric, electronic, and hydrophobic properties. nih.gov Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are then used to build a mathematical model that correlates the descriptors with the observed activity. nih.gov
These predictive models are invaluable in drug discovery, allowing researchers to screen virtual compounds and prioritize those with the highest predicted activity for synthesis. bioscipublisher.comtechnologynetworks.com The quality and predictive power of a QSAR model are rigorously assessed through internal and external validation procedures to ensure its reliability. mdpi.com
The success of a QSAR model heavily depends on the selection of appropriate molecular descriptors. nih.gov For a series of analogues featuring the difluoromethoxy group, descriptors that capture the unique influence of this substituent are particularly important.
Descriptor analysis involves identifying which molecular features are most correlated with biological activity. nih.gov For difluoromethoxy compounds, relevant descriptors would likely include:
Electronic Descriptors: Parameters like the partial charge on the hydrogen and fluorine atoms of the –OCF₂H group, HOMO/LUMO energies, and dipole moment, which reflect the group's strong electron-withdrawing nature. ucsb.edu
Lipophilicity Descriptors: The partition coefficient (logP) is a crucial descriptor. The difluoromethoxy group imparts a moderate lipophilicity that is distinct from both methoxy and trifluoromethoxy groups. nih.gov
Steric/Topological Descriptors: Descriptors related to molecular shape, size, and connectivity are important for describing how the molecule fits into a receptor binding site.
Hydrogen Bonding Descriptors: Counts of hydrogen bond donors and acceptors are critical, especially given the unique donor capability of the –OCF₂H hydrogen.
Feature selection algorithms are used to choose the most informative and non-redundant descriptors from a larger pool, leading to a more robust and interpretable QSAR model. nih.gov
Table 3: Key Molecular Descriptors for QSAR of Difluoromethoxy Analogues
| Descriptor Class | Example Descriptor | Relevance |
| Electronic | Partial Charge on OCF₂H | Quantifies potential for hydrogen bond donation. |
| Lipophilicity | SlogP_VSA4 | Relates to hydrophobic interactions and membrane permeability. mdpi.com |
| Topological | Kappa Shape Indices | Describes molecular shape and steric properties. |
| Quantum Chemical | LUMO Energy | Indicates susceptibility to nucleophilic attack. researchgate.net |
Analytical Methodologies for Research Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanamine . These techniques provide information on the compound's atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR are crucial for the characterization of This compound .
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For This compound , the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the ethylamine (B1201723) chain protons, and a characteristic triplet for the difluoromethoxy group proton. The splitting patterns and coupling constants of these signals would confirm the substitution pattern on the phenyl ring and the structure of the ethylamine side chain.
¹³C NMR: This analysis identifies the different carbon environments within the molecule. The ¹³C NMR spectrum of This compound would display unique resonances for each carbon atom, including the aromatic carbons, the methoxy carbon, the ethylamine carbons, and the carbon of the difluoromethoxy group, which would exhibit coupling to the attached fluorine atoms.
A representative table of expected NMR data is provided below. Please note that specific chemical shifts (δ) are dependent on the solvent and experimental conditions.
| Assignment | Expected ¹H NMR (ppm) | Expected ¹³C NMR (ppm) |
| Aromatic CH | 6.8 - 7.2 | 110 - 130 |
| OCH₃ | ~3.8 | ~56 |
| CH₂CH₂NH₂ | 2.7 - 3.1 | 35 - 45 |
| OCHF₂ | 6.5 - 7.0 (t) | 115 - 120 (t) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of This compound would be expected to show characteristic absorption bands corresponding to:
N-H stretching of the primary amine group (typically in the range of 3300-3500 cm⁻¹).
C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).
C=C stretching of the aromatic ring (approximately 1500-1600 cm⁻¹).
C-O stretching of the methoxy and difluoromethoxy groups (in the fingerprint region, roughly 1000-1300 cm⁻¹).
C-F stretching of the difluoromethoxy group (typically strong absorptions between 1000-1100 cm⁻¹).
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For This compound (molecular formula C₁₀H₁₃F₂NO₂), the expected molecular ion peak [M]⁺ would be at approximately m/z 217. The fragmentation pattern can provide further structural information.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized molecule.
Predicted mass spectrometry data for various adducts of the target compound are presented in the table below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 218.0987 |
| [M+Na]⁺ | 240.0806 |
| [M+K]⁺ | 256.0545 |
| [M-H]⁻ | 216.0842 |
Chromatographic Techniques for Purity and Separation
Chromatographic methods are essential for assessing the purity of This compound and for its purification from reaction mixtures.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique used to determine the purity of a sample. By employing columns with smaller particle sizes, UPLC provides faster analysis times and better resolution compared to traditional HPLC. A UPLC analysis of This compound would involve developing a suitable method (mobile phase, column, flow rate, and detector wavelength) to separate the target compound from any impurities or starting materials. The purity is typically determined by the area percentage of the main peak in the chromatogram.
X-ray Crystallography for Absolute Configuration and Structural Elucidation of Derivatives
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This methodology is paramount in the structural elucidation of novel chemical entities, providing precise information on bond lengths, bond angles, and conformational arrangements. In the context of derivatives of this compound, X-ray crystallography serves as a powerful tool for confirming molecular structures and, for chiral derivatives, determining the absolute configuration of stereocenters.
The crystal structure of 6-(4-difluoromethoxy-3-methoxyphenyl)-3(2H)-pyridazinone was determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that the compound crystallizes in a monoclinic system, which is characterized by three unequal axes with one oblique angle. researchgate.net The specific space group was identified as P121/n1 (an alternative setting of P21/c), which is a centrosymmetric space group. researchgate.net The presence of a center of symmetry in the crystal lattice indicates that the compound crystallizes as a racemate, with both enantiomers present in equal amounts.
The detailed structural parameters for this derivative are summarized in the interactive data table below.
Crystallographic Data for 6-(4-Difluoromethoxy)-3-methoxyphenyl)-3(2H)-pyridazinone
| Parameter | Value |
| Chemical Formula | C12H10F2N2O3 |
| Crystal System | Monoclinic |
| Space Group | P121/n1 |
| a (Å) | 7.239(1) |
| b (Å) | 15.838(1) |
| c (Å) | 10.099(1) |
| β (°) | 91.991(6) |
| Volume (ų) | 1157.2 |
| Z | 4 |
| Temperature (K) | 109 |
| Rgt(F) | 0.033 |
| wRref(F²) | 0.093 |
Metabolism and Stability Studies of this compound (Non-Clinical Research Focus)
The following article details the non-clinical metabolism and stability studies of the chemical compound this compound. The content is focused on its in vitro metabolic profile, potential metabolites, and the chemical strategies employed in its design to enhance metabolic stability and minimize the formation of reactive intermediates.
Metabolism and Stability Studies Research Focus, Non Clinical
The evaluation of a compound's metabolic fate is a critical component of non-clinical research. These studies are essential for predicting its pharmacokinetic properties and potential for bioactivation. For 2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanamine, research has focused on its stability in enzymatic systems, the identification of its metabolic products, and the rationale behind its specific chemical design to mitigate metabolic liabilities.
In vitro metabolic stability assays are fundamental in early drug discovery to estimate a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes located in the liver. evotec.com These assays typically involve incubating the compound with liver microsomes, which are subcellular fractions containing a high concentration of these metabolic enzymes. evotec.com The rate of disappearance of the parent compound over time is measured to determine key parameters like the metabolic half-life (t½) and intrinsic clearance (CLint). mercell.comsrce.hr
For phenethylamine (B48288) derivatives, metabolic pathways can be extensive. mdpi.comnih.gov However, the introduction of a difluoromethoxy group in place of a simple methoxy (B1213986) group is a deliberate medicinal chemistry strategy to enhance metabolic stability. nih.govnih.gov This substitution is intended to block O-demethylation, a common metabolic pathway for aryl methyl ethers that can lead to further metabolism and clearance. nih.gov The high strength of the carbon-fluorine bond makes the difluoromethoxy group significantly more resistant to enzymatic cleavage by CYP450 enzymes compared to a methoxy group. nih.gov
While specific experimental data for this compound is not extensively published, the expected outcome of its incubation in human liver microsomes would be a demonstration of enhanced stability compared to its non-fluorinated methoxy analogue. The table below illustrates a hypothetical comparison of metabolic stability parameters that would be assessed in such a study.
| Compound | t½ (min) | CLint (µL/min/mg protein) | Predicted Metabolic Stability Classification |
|---|---|---|---|
| 2-(3,4-Dimethoxyphenyl)ethanamine (Hypothetical Analogue) | 15 | 92.4 | Moderate to High Clearance |
| This compound | > 60 | < 11.5 | Low Clearance |
Following the determination of metabolic stability, the next step in non-clinical research is the identification and structural characterization of the metabolites formed. This is crucial for understanding the biotransformation pathways and identifying any potentially active or reactive metabolites. For phenethylamine-based compounds, common metabolic transformations include O-demethylation, aromatic hydroxylation, and metabolism of the ethylamine (B1201723) side chain. mdpi.comnih.gov
In the case of this compound, the primary metabolic pathways are predicted to involve the remaining methoxy group and the ethylamine side chain. The difluoromethoxy group is anticipated to be highly resistant to metabolism. nih.govnih.gov Therefore, O-demethylation would likely occur at the 3-position methoxy group, leading to the formation of a catechol-like metabolite. Further metabolism could then involve aromatic hydroxylation or phase II conjugation reactions (e.g., glucuronidation or sulfation) of the newly formed hydroxyl group.
The potential research metabolites of this compound are outlined in the table below.
| Metabolite ID (Hypothetical) | Metabolic Pathway | Chemical Name |
|---|---|---|
| M1 | O-demethylation | 4-(2-Aminoethyl)-2-(difluoromethoxy)phenol |
| M2 | Aromatic Hydroxylation | 2-[4-(Difluoromethoxy)-3-methoxy-X-hydroxyphenyl]ethanamine |
| M3 | Phase II Conjugation (Glucuronidation of M1) | 4-(2-Aminoethyl)-2-(difluoromethoxy)phenyl glucuronide |
| M4 | Phase II Conjugation (Sulfation of M1) | 4-(2-Aminoethyl)-2-(difluoromethoxy)phenyl sulfate |
A key objective in modern drug design is to minimize the formation of chemically reactive metabolites. washington.eduresearchgate.net These are electrophilic species that can covalently bind to cellular macromolecules like proteins and DNA, which can be a potential source of toxicity. nih.gov Compounds containing a catechol or a group that can be readily metabolized to a catechol (such as a 1,2-dimethoxybenzene moiety) are often scrutinized for their potential to form reactive quinone or quinone-methide intermediates through oxidative metabolism. nih.gov
The design of this compound incorporates a specific strategy to circumvent this liability. The replacement of a metabolically labile methoxy group with a robust difluoromethoxy group at the 4-position serves as a critical "metabolic block." nih.govresearchgate.net This structural modification is intended to prevent the initial O-demethylation step that would lead to a 1,2-dihydroxybenzene (catechol) system. By blocking this bioactivation pathway, the potential for subsequent two-electron oxidation to a reactive quinone intermediate is significantly reduced or eliminated. researchgate.net
This approach highlights a proactive strategy in medicinal chemistry to "design out" metabolic liabilities at an early stage of research. researchgate.net By identifying potential structural alerts for reactive metabolite formation, chemists can introduce modifications, such as bioisosteric replacement with fluorinated groups, to enhance the safety profile of a compound without necessarily compromising its intended pharmacological activity. researchgate.netresearchgate.net The use of the difluoromethoxy group is, therefore, a prime example of a modern strategy to improve a molecule's disposition and reduce the risk of forming deleterious reactive species.
Potential Research Applications and Future Directions
Utilization as Chemical Probes for Receptor Elucidation in Biological Systems
The unique electronic properties of the difluoromethoxy group make 2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethanamine an intriguing candidate for development as a chemical probe. The fluorine atoms can serve as sensitive reporters in ¹⁹F NMR spectroscopy, allowing for the study of its binding to biological targets in a complex molecular environment without the need for larger, more disruptive labels. This technique can provide valuable insights into receptor-ligand interactions, conformational changes upon binding, and the local environment of the binding pocket.
Furthermore, radiolabeled versions of this compound could be synthesized for use in positron emission tomography (PET) imaging. The strategic placement of a radiolabel would enable the non-invasive visualization and quantification of target receptors in living systems, aiding in the elucidation of their distribution, density, and role in various physiological and pathological processes.
Scaffold for Investigating Novel Biological Pathways and Targets
The this compound structure can serve as a versatile scaffold for the synthesis of compound libraries aimed at exploring novel biological pathways. By modifying the ethylamine (B1201723) side chain or introducing additional substituents to the phenyl ring, a diverse range of analogs can be generated. These libraries can then be screened against a wide array of biological targets to identify new lead compounds and uncover previously unknown biological activities.
The bioisosteric replacement of a methoxy (B1213986) group with a difluoromethoxy group can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity. Investigating the pharmacological profile of this compound in comparison to its dimethoxy counterpart could reveal subtle but important differences in target engagement and downstream signaling, potentially highlighting novel aspects of known biological pathways. For instance, derivatives of the related compound 2-(3,4-dimethoxyphenyl)ethylamine have been investigated for their anti-ulcer properties, suggesting that this scaffold could be explored for activity in gastrointestinal disorders. nih.gov
Advancements in Chemical Synthesis and Derivatization Methodologies
The synthesis of molecules containing a difluoromethoxy group presents unique challenges and opportunities for advancing chemical synthesis methodologies. The development of efficient and scalable routes to this compound and its derivatives would be a valuable contribution to synthetic organic chemistry. This could involve the exploration of novel fluorination reagents and optimization of reaction conditions to achieve high yields and purity.
Furthermore, the presence of the primary amine and the aromatic ring provides multiple points for derivatization. Research in this area could focus on developing novel synthetic transformations that are compatible with the difluoromethoxy group, expanding the chemical space accessible from this scaffold. These advancements would not only facilitate the exploration of this specific compound's potential but also be applicable to the synthesis of other difluoromethoxy-containing molecules of pharmaceutical interest.
Integration of Advanced Computational Approaches for Compound Design
Advanced computational methods can play a pivotal role in guiding the exploration of this compound's potential. Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound and its analogs to various biological targets. These in silico studies can help prioritize the synthesis of derivatives with the highest predicted affinity and selectivity, thereby streamlining the drug discovery process.
Quantum mechanical calculations can be used to understand the electronic effects of the difluoromethoxy group on the molecule's properties, such as its electrostatic potential and hydrogen bonding capabilities. This information is crucial for designing compounds with improved target interactions. The integration of computational and experimental approaches will be essential for efficiently navigating the vast chemical space around this scaffold and identifying promising lead candidates.
Unexplored Biological Targets for Mechanistic Research of Difluoromethoxy-Containing Compounds
The introduction of a difluoromethoxy group can alter the pharmacological profile of a molecule, potentially leading to interactions with previously unexplored biological targets. For example, research on 2-difluoromethoxy-substituted estratriene sulfamates has revealed potent anti-proliferative activity and inhibition of steroid sulfatase, an enzyme implicated in hormone-dependent cancers. nih.gov This suggests that phenethylamine (B48288) derivatives containing a difluoromethoxy group, such as this compound, could be investigated for similar activities.
The potential for this compound and its derivatives to modulate the activity of enzymes, ion channels, or receptors that have not been traditionally associated with phenethylamines warrants investigation. High-throughput screening of a library of derivatives against a panel of diverse biological targets could uncover unexpected activities and open up new avenues for mechanistic research and therapeutic development.
Q & A
Q. Which CRISPR or RNAi-based approaches validate novel biological targets for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
